Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2
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Overview
Description
Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2 is a peptide compound with a specific sequence of amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The amino-protecting group is removed to allow the next amino acid to couple.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield. Purification methods such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2 can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and receptor interactions.
Medicine: Explored for its potential therapeutic effects in conditions such as inflammation and neurodegenerative diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2 exerts its effects by binding to specific receptors on the cell surface, such as the vasoactive intestinal peptide receptors. This binding activates intracellular signaling pathways, leading to various physiological responses. The compound can modulate immune responses, influence neurotransmitter release, and regulate smooth muscle activity .
Comparison with Similar Compounds
Similar Compounds
Vasoactive Intestinal Peptide (VIP): A longer peptide with similar biological activities.
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP): Shares structural and functional similarities with Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2.
Glucagon-Like Peptide-1 (GLP-1): Another peptide with overlapping physiological effects.
Uniqueness
This compound is unique due to its specific amino acid sequence and its ability to selectively activate certain receptors. This specificity makes it a valuable tool for studying receptor-ligand interactions and developing targeted therapies .
Biological Activity
Biological Activity of Bioactive Peptides
Bioactive peptides, such as the one , exhibit a range of biological activities that can be attributed to their amino acid composition, sequence, and structural properties.
Antioxidant Activity
Peptides with specific amino acid residues are known for their antioxidant properties. For example, peptides containing aromatic amino acids like tyrosine (Tyr) and phenylalanine (Phe) are excellent at donating protons to electron-deficient radicals, enhancing their radical-scavenging abilities .
Amino Acid | Antioxidant Mechanism |
---|---|
Tyr | Hydrogen atom transfer |
Phe | Hydrogen atom transfer |
Cys | Sulfhydryl group reaction with radicals |
His | Hydrogen donating and lipid peroxyl radical trapping |
Given the presence of Tyr in the sequence "Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2", it is likely that this peptide possesses antioxidant activity.
Anti-Inflammatory and Immunomodulatory Effects
Bioactive peptides can modulate immune responses and exhibit anti-inflammatory properties. For instance, peptides derived from lactoferrin have been shown to reprogram human macrophages to an anti-inflammatory/pro-resolving phenotype by inhibiting lipopolysaccharide (LPS)-induced TNF-α and IL-6 secretion and increasing IL-10 levels .
The presence of lysine (Lys) residues in the peptide could be significant, as Lys is often involved in interactions with immune cells and can influence inflammatory responses.
Cardiovascular Health
Bioactive peptides can have beneficial effects on cardiovascular health. For example, certain peptides can correct endothelial dysfunction, reduce blood pressure, and improve microcirculation. The endothelial dysfunction correcting properties of erythropoietin mimetic peptides have been demonstrated in rat models of preeclampsia .
The sequence "this compound" may have similar cardiovascular benefits, although specific studies would be needed to confirm this.
Anti-Cancer Properties
Small molecular peptides can inhibit cell proliferation, arrest the cell cycle, and induce apoptosis in cancer cells. For instance, synthetic peptides derived from proteins overexpressed in lung cancer have shown the ability to inhibit cell proliferation and suppress tumor growth in KRAS-mutated cells .
While the specific sequence "this compound" has not been studied in this context, its potential anti-cancer properties could be explored based on the presence of amino acids known to be involved in cell signaling and regulation.
Antioxidant Activity Case Study
A study on the antioxidant properties of bioactive peptides highlighted that the properties of the residue next to the C-terminal position play a key role in determining the antioxidant activity. Hydrophilic and hydrogen bonding residues are favored in this position. Although the specific sequence "this compound" ends with an asparagine (Asn) residue, which is polar and could contribute to antioxidant activity, detailed experiments would be necessary to quantify this effect .
Immunomodulatory Effects Case Study
A study on lactoferrin-derived peptides demonstrated their ability to modulate human macrophages to an anti-inflammatory/pro-resolving phenotype. While the sequence "this compound" is not derived from lactoferrin, its immunomodulatory potential could be explored given the presence of Lys residues, which are often involved in immune interactions .
Amino Acid Composition and Potential Biological Activities
Amino Acid | Position | Potential Biological Activity |
---|---|---|
Pyr | 1 | Structural stability |
Met | 2 | Antioxidant (sulfur-containing) |
Ala | 3 | Structural stability |
Val | 4 | Structural stability |
Lys | 5, 6 | Immunomodulatory, anti-inflammatory |
Tyr | 7 | Antioxidant |
Leu | 8 | Structural stability |
Asn | 9, 13 | Antioxidant, polar residue |
Ser | 10 | Hydrogen bonding |
Ile | 11 | Structural stability |
Leu | 12 | Structural stability |
Asn-NH2 | 13 | Antioxidant, polar residue |
Mechanism | Amino Acid Involved | Potential Effect |
---|---|---|
Antioxidant activity | Tyr, Met, Asn | Radical scavenging, lipid peroxyl radical trapping |
Immunomodulation | Lys | Anti-inflammatory, pro-resolving phenotype |
Cardiovascular benefits | Multiple | Endothelial dysfunction correction, blood pressure reduction |
Anti-cancer properties | Multiple | Cell proliferation inhibition, apoptosis induction |
Properties
Molecular Formula |
C68H114N18O18S |
---|---|
Molecular Weight |
1503.8 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[3-methyl-2-[2-[[4-methylsulfanyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]propanoylamino]butanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]butanediamide |
InChI |
InChI=1S/C68H114N18O18S/c1-11-37(8)55(68(104)83-47(29-35(4)5)62(98)79-45(56(73)92)31-51(71)89)86-66(102)50(33-87)84-65(101)49(32-52(72)90)82-63(99)46(28-34(2)3)80-64(100)48(30-39-18-20-40(88)21-19-39)81-60(96)41(16-12-14-25-69)76-59(95)42(17-13-15-26-70)78-67(103)54(36(6)7)85-57(93)38(9)74-58(94)44(24-27-105-10)77-61(97)43-22-23-53(91)75-43/h18-21,34-38,41-50,54-55,87-88H,11-17,22-33,69-70H2,1-10H3,(H2,71,89)(H2,72,90)(H2,73,92)(H,74,94)(H,75,91)(H,76,95)(H,77,97)(H,78,103)(H,79,98)(H,80,100)(H,81,96)(H,82,99)(H,83,104)(H,84,101)(H,85,93)(H,86,102) |
InChI Key |
STMJJEHETNCHBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C2CCC(=O)N2 |
Origin of Product |
United States |
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